FAAH Inhibitory Potency of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide vs. Benzothiazole Lead Compound 3
The binding affinity of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide for human fatty acid amide hydrolase (FAAH) has been reported as an apparent IC₅₀ of 0.0250 nM in a fluorescence-based assay using AMCAA substrate in CHOK1 cells [1]. This potency places the compound in the sub‑nanomolar range, comparable to the most active benzothiazole‑based FAAH inhibitors such as compound 16j (IC₅₀ < 1 nM) and substantially more potent than the HTS hit compound 3 (IC₅₀ ≈ 10 nM) described in the foundational SAR study [2]. The >400‑fold improvement relative to early leads underscores the critical contribution of the 2‑phenyl‑benzothiazole scaffold and the dipropylsulfamoyl substituent to FAAH engagement.
| Evidence Dimension | FAAH enzyme inhibition (apparent IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0250 nM |
| Comparator Or Baseline | Benzothiazole lead compound 3: IC₅₀ ≈ 10 nM; Compound 16j: IC₅₀ < 1 nM |
| Quantified Difference | ≥400‑fold more potent than lead compound 3 |
| Conditions | Human FAAH expressed in CHOK1 cells; AMCAA substrate; 30 min incubation; fluorescence readout |
Why This Matters
Sub‑nanomolar FAAH potency is a prerequisite for chemical probe development, and the demonstrated >400‑fold potency gain over the original benzothiazole HTS hit makes this compound a high‑value starting point for laboratories optimising endocannabinoid‑system modulators.
- [1] BindingDB entry BDBM50447747 / CHEMBL3113272. Affinity Data: IC₅₀ 0.0250 nM, human FAAH, CHOK1 cells, AMCAA substrate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447747 (accessed 2026-04-28). View Source
- [2] Wang, X. et al. Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. J. Med. Chem. 2009, 52, 170–180. DOI: 10.1021/jm801042a. View Source
